molecular formula C9H9N3O3 B1417133 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide CAS No. 2168265-00-5

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide

Cat. No.: B1417133
CAS No.: 2168265-00-5
M. Wt: 207.19 g/mol
InChI Key: VZZHFKHKLRLCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide (CAS: 2168265-00-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . It features a benzoxazine core (a benzene fused with an oxazine ring) substituted with a carbohydrazide (-CONHNH₂) group at position 6. This functional group confers unique hydrogen-bonding capabilities and reactivity, making the compound a candidate for pharmaceutical applications, particularly as a modulator of biological targets like ROR-gamma in autoimmune diseases .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-8-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-12-9(14)5-2-1-3-6-8(5)15-4-7(13)11-6/h1-3H,4,10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZHFKHKLRLCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Aminophenols

One common method for synthesizing benzoxazine derivatives involves the reaction of 2-aminophenols with chloroacetyl chloride or similar reagents. This approach can be modified to introduce different functional groups into the benzoxazine ring.

Reagent Conditions Product
Chloroacetyl Chloride MIBK, NaHCO3, reflux 1,4-Benzoxazin-3(4H)-ones
α-Bromo-γ-butyrolactone Various solvents 2-Hydroxyethyl-2,3-dihydro(2H)-1,4-benzoxazinones

Modern Synthetic Strategies

Recent advances include the use of transition metal catalysis, microwave-assisted reactions, and environmentally friendly solvents to improve efficiency and reduce environmental impact.

Proposed Preparation Method for 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carbohydrazide

Given the lack of specific literature on 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide , a plausible synthesis route could involve the following steps:

Step Reagents Conditions Product
1 2-Aminophenol derivative, appropriate reagent Various solvents, conditions 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
2 Hydrazine or hydrazine derivative Solvent (e.g., ethanol), reflux or microwave irradiation 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding hydrazine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Hydrazine (N2H4) is typically used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydrazine derivatives.

  • Substitution Products: Derivatives with different functional groups introduced into the benzoxazine ring.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have demonstrated that derivatives of benzoxazine compounds, including 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide, exhibit significant anticancer activity. For instance, a study indicated that certain synthesized derivatives showed potent activity against various cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM . This suggests that these compounds can serve as lead candidates for further structural optimization in anticancer drug development.

2. Antimicrobial Activity
Benzoxazine derivatives have been reported to possess antimicrobial properties. Research indicates that modifications in the benzoxazine structure can lead to enhanced antibacterial and antifungal activities, making them suitable for developing new antimicrobial agents . The versatility of these compounds allows for the synthesis of analogs with improved efficacy against resistant strains of bacteria and fungi.

Material Science Applications

1. Polymer Chemistry
Benzoxazines are known for their utility in polymer science, particularly as precursors for thermosetting resins. The incorporation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide into polymer matrices can enhance thermal stability and mechanical properties. These materials are being explored for applications in coatings, adhesives, and composite materials due to their favorable thermal and mechanical characteristics .

2. Sensor Technology
Research has indicated that benzoxazine derivatives can be employed in sensor technology due to their ability to undergo specific chemical reactions upon exposure to environmental stimuli. This property makes them suitable for developing sensors that detect changes in temperature or chemical composition .

Case Studies

Study Focus Findings
Anticancer Evaluation Evaluation of synthesized benzoxazinesCompounds displayed IC50 values between 7.84–16.2 µM against various cancer cell lines .
Antimicrobial Activity Investigation of benzoxazine derivativesEnhanced antibacterial and antifungal activities observed with specific structural modifications .
Polymer Development Use of benzoxazines in thermosetting resinsImproved thermal stability and mechanical properties noted in polymer composites .

Mechanism of Action

The mechanism by which 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce its therapeutic effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

  • Structure : Replaces the benzoxazine oxygen with sulfur, forming a benzothiazine core. The molecular formula is C₁₀H₁₁N₃O₂S (MW: 237.28 g/mol) .
  • Key Differences: Crystallography: The thiazine ring adopts a twisted boat/half-chair conformation, with a dihedral angle of 89.45° between the thiazine and hydrazide groups . This non-planar geometry contrasts with benzoxazine derivatives, which may exhibit different stacking behaviors. Hydrogen Bonding: Forms intermolecular N–H···O and C–H···O interactions, stabilizing a 3D crystal lattice . Benzoxazines may exhibit stronger O-based hydrogen bonding due to higher electronegativity. Biological Activity: Benzothiazine derivatives demonstrate antiviral (HCV polymerase inhibition), antibacterial, and antifungal properties . The sulfur atom enhances interactions with thiol-containing enzymes.

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide

  • Structure : Substitutes the carbohydrazide group with a sulfonamide (-SO₂NH₂) at position 5 (C₈H₈N₂O₄S, MW: 228.23 g/mol) .
  • Key Differences: Functional Group: Sulfonamide’s strong electron-withdrawing nature increases acidity (pKa ~10) compared to carbohydrazide (pKa ~3–4), affecting solubility and bioavailability.

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine

  • Structure : Fused triazolo ring with a chlorine substituent (C₉H₆ClN₃O₂, MW: 235.62 g/mol) .
  • Key Differences :
    • Electron Effects : Chlorine’s inductive effect increases lipophilicity (logP ~2.5 vs. ~1.2 for carbohydrazide), enhancing membrane permeability.
    • Pharmacokinetics : Chlorinated compounds often exhibit metabolic stability but may pose toxicity risks (e.g., bioaccumulation) .

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

  • Structure : Benzopyran core with a carboxylic acid group (C₁₇H₁₂O₄, MW: 280.28 g/mol) .
  • Key Differences :
    • Ionization : Carboxylic acid (pKa ~4.5) ionizes at physiological pH, improving aqueous solubility compared to neutral carbohydrazide.
    • Applications : Benzopyrans are explored for anti-inflammatory and anticancer activities .

Comparative Analysis Table

Compound Molecular Formula Core Structure Functional Group Key Biological Activities Physicochemical Properties
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide C₉H₉N₃O₃ Benzoxazine Carbohydrazide ROR-gamma modulation Moderate solubility, H-bond donor/acceptor
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide C₁₀H₁₁N₃O₂S Benzothiazine Acetohydrazide Antiviral, antifungal Twisted conformation, S-involved interactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide C₈H₈N₂O₄S Benzoxazine Sulfonamide Enzyme inhibition High acidity, improved solubility
8-Chloro-triazolo-benzoxazine C₉H₆ClN₃O₂ Triazolo-benzoxazine Chlorine, triazole Undisclosed (structural drug candidate) High lipophilicity, metabolic stability
3-Methyl-4-oxo-benzopyran-carboxylic acid C₁₇H₁₂O₄ Benzopyran Carboxylic acid Anti-inflammatory Ionizable, high aqueous solubility

Research Findings and Implications

  • Synthetic Accessibility : Benzoxazine-8-carbohydrazide is synthesized via hydrazine reflux, similar to benzothiazine derivatives . However, yields vary due to oxazine’s lower reactivity compared to thiazine .
  • Crystallographic Stability: Benzothiazine’s sulfur atom and non-planar conformation reduce crystal symmetry but enhance thermal stability (m.p. 430 K vs. ~250–300 K for benzoxazines).

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 180.17 g/mol

This compound features a benzoxazine ring system, which is known for its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antioxidant properties. The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in the structure. Studies have shown that 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives can effectively reduce oxidative stress in cellular models, suggesting potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study reported that derivatives of 3-oxo-3,4-dihydro-2H-benzoxazine significantly inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by modulating cell cycle progression and promoting apoptosis .

Neuroprotective Effects

Neuroprotective effects have also been observed with this compound. It has been suggested that 3-oxo-3,4-dihydro-2H-benzoxazine may protect neuronal cells from excitotoxicity and oxidative stress through the modulation of neurotransmitter systems. This property highlights its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of 3-oxo-3,4-dihydro-2H-benzoxazine are mediated through several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors, including serotonin receptors (5HT3), which play crucial roles in neurotransmission and mood regulation.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival pathways.
  • Gene Expression Modulation : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

StudyFindings
Demonstrated significant antioxidant activity in cellular models.
Showed antimicrobial effects against E. coli and S. aureus.
Induced apoptosis in MCF-7 breast cancer cells through caspase activation.
Exhibited neuroprotective effects against oxidative stress in neuronal cultures.

Q & A

Q. What are the recommended synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of benzoxazine derivatives often employs Lewis acid-catalyzed ring-opening of aziridines followed by Cu(I)-catalyzed intramolecular cyclization . To optimize reaction efficiency, researchers should:
  • Use factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Implement computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .
    Example optimization parameters:
VariableRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst Loading5–15 mol%10 mol%

Q. How should researchers characterize the purity and structural identity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide given limited analytical data availability?

  • Methodological Answer : When analytical data are unavailable (as noted for some benzoxazine derivatives ), employ:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm hydrogen/carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic Cc space group with β ≈ 95° ).
    For purity assessment, use HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What factorial design approaches are appropriate for optimizing reaction conditions in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives?

  • Methodological Answer : Use a Box-Behnken or Central Composite Design to evaluate interactions between variables (e.g., catalyst type, reaction time, solvent). Key steps:

Identify critical factors via preliminary screening.

Assign levels (low/medium/high) for each factor.

Analyze response surfaces to pinpoint optima (e.g., 85% yield at 12 h reaction time and 10 mol% catalyst) .
Example factor interactions:

Factor 1Factor 2Synergistic Effect
TemperatureCatalyst LoadingHigher loading reduces optimal temperature

Q. How can computational chemistry methods (e.g., DFT calculations) resolve contradictions in hydrogen bonding patterns observed in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives?

  • Methodological Answer : Contradictions in hydrogen bonding (e.g., variable N–H···O distances in crystal structures ) can be addressed via:
  • Density Functional Theory (DFT) : Calculate bond dissociation energies and electrostatic potential maps to predict stable conformers .
  • Lattice Energy Minimization : Compare computed vs. experimental lattice energies to validate packing models .
    Example DFT parameters:
FunctionalBasis SetConvergence Criteria
B3LYP6-31G(d,p)Energy ≤ 1e−5 Hartree

Q. What strategies are recommended for investigating the antihypoxic activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives in preclinical models?

  • Methodological Answer : Adapt protocols from structurally related benzoxazepines:
  • Normobaric Hypoxia Models : Expose rodents to 7% O₂ and measure survival time post-administration .
  • Hemic Hypoxia Models : Induce anemia via phenylhydrazine and assess hemoglobin regeneration rates.
  • Biomarker Analysis : Quantify ATP/ADP ratios and lactate dehydrogenase (LDH) levels in tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzoxazine derivatives across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate compound integrity via orthogonal techniques (e.g., NMR + LC-MS) .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Structural Analogues : Compare activity trends across substituents (e.g., 8-hydroxy vs. 7-methoxy derivatives ).

Experimental Design for Mechanism Elucidation

Q. What advanced techniques are suitable for probing the reaction mechanism of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide in catalytic cycles?

  • Methodological Answer : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. For example:
  • Track carbonyl (C=O) stretching frequency shifts during aziridine ring-opening .
  • Pair with Isotope Labeling (e.g., 15N^{15}N-labeled hydrazide) to trace nitrogen migration pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.